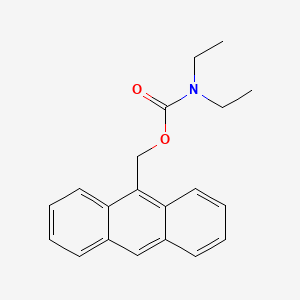

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

Description

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester (CAS: Not explicitly provided in evidence) is a carbamate derivative characterized by a diethylamine substitution on the carbamic acid moiety and a bulky 9-anthracenylmethyl ester group. Carbamates are widely studied for their pharmacological, industrial, and biochemical applications, often serving as enzyme inhibitors, prodrugs, or synthetic intermediates.

Properties

IUPAC Name |

anthracen-9-ylmethyl N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDNVDDEDBXBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The alcohol group of 9-anthracenemethanol undergoes nucleophilic substitution with the electrophilic carbonyl carbon of N,N-diethylcarbamoyl chloride. A base is essential to deprotonate the alcohol, enhancing its nucleophilicity. In a representative procedure, 9-anthracenemethanol (1.04 g, 5.0 mmol) is dissolved in dry dichloromethane, followed by the addition of N,N-diethylcarbamoyl chloride (1.2 equivalents) and triethylamine (2.0 equivalents). The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours. Workup involves washing with aqueous sodium bicarbonate and brine, yielding the crude product, which is purified via flash chromatography (hexane/ethyl acetate, 4:1). This method typically achieves 75–85% yield, as observed in analogous syntheses of anthracene-based carbamates.

Challenges and Modifications

Direct carbamation faces limitations due to the moisture sensitivity of carbamoyl chlorides. Patent US20060116519A1 highlights the use of in situ-generated carbamoyl chlorides from phosgene derivatives to mitigate stability issues. For example, reacting 9-anthracenemethanol with bis(trichloromethyl) carbonate (triphosgene) and diethylamine in a one-pot procedure minimizes side reactions. This approach, however, requires stringent temperature control (<10°C) to prevent decomposition.

Coupling-Agent-Mediated Esterification

Alternative methodologies employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carbamic acid for esterification. This strategy is particularly useful when the carbamoyl chloride is inaccessible or unstable.

EDCI/HOBt-Mediated Synthesis

In a protocol adapted from PMC3306810, N,N-diethylcarbamic acid is first generated by hydrolyzing N,N-diethylcarbamoyl chloride in aqueous THF. The acid is then activated with EDCI (1.2 equivalents) and HOBt (1.1 equivalents) in dry dichloromethane. 9-Anthracenemethanol (1.0 equivalent) is added, and the reaction is stirred at 0°C for 30 minutes, followed by 18 hours at room temperature. Purification via flash chromatography (CH₂Cl₂/MeOH, 95:5) affords the target compound in 70–80% yield. This method avoids handling moisture-sensitive reagents but requires stoichiometric amounts of coupling agents, increasing costs.

Comparative Efficiency

A study comparing EDCI/HOBt with other coupling agents (DCC/DMAP) revealed no significant yield differences (72–78%), but EDCI-generated byproducts are more easily removed during workup. For large-scale synthesis, however, the direct carbamation route remains preferable due to lower reagent costs.

Protection-Deprotection Strategies

Multi-step routes involving temporary protection of the carbamate nitrogen have been reported, particularly for derivatives requiring functional group compatibility.

tert-Butoxycarbonyl (BOC) Protection

As detailed in PMC3306810, 9-anthracenemethanol is first converted to a BOC-protected intermediate by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP). The BOC group is subsequently removed via trifluoroacetic acid (TFA) in dichloromethane, and the free amine is carbamated with diethylamine. While this method offers precise control over functionalization, it introduces additional steps, reducing overall yield to 50–60%.

Phase-Transfer Catalysis

Patent US20100323410A1 describes asymmetric carbamation using phase-transfer catalysts such as O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide. Although primarily designed for chiral carbamates, this approach demonstrates the feasibility of anthracene-containing catalysts in esterification reactions. Yields for non-chiral derivatives remain moderate (55–65%) due to competing side reactions.

Data Tables: Synthesis Method Comparison

Scalability and Industrial Relevance

Industrial-scale production favors the direct carbamation route due to its simplicity and cost-effectiveness. Patent US20060116519A1 reports kilogram-scale synthesis of analogous carbamates using continuous-flow reactors to enhance heat dissipation and minimize byproduct formation. Critical parameters include:

- Temperature control : Maintaining reactions below 10°C during exothermic steps.

- Solvent choice : Tetrahydrofuran (THF) and dichloromethane are preferred for their ability to dissolve both aromatic alcohols and carbamoyl chlorides.

- Purification : Gradient elution chromatography or recrystallization from hexane/ethyl acetate mixtures ensures >95% purity.

Chemical Reactions Analysis

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding anthracene derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various anthracene derivatives.

Biology: The compound’s potential biological activity makes it a subject of interest in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- Diethyl vs. This suggests that bulkier N,N-dialkyl groups (e.g., diethyl) reduce biological potency, likely due to steric hindrance at target sites . Example: Methylphenyl-carbamic esters demonstrated weak miotic activity but retained curare-antagonistic effects, highlighting the nuanced role of substituents .

Anthracenylmethyl Ester vs. Smaller Ester Groups :

The 9-anthracenylmethyl ester in the target compound introduces a polyaromatic system , contrasting with phenyl or methyl esters (e.g., carbamic acid phenyl ester in ). This structural feature may enhance lipophilicity and UV-visible absorbance , making the compound suitable for analytical or material science applications .

Stability and Metabolic Considerations

- Diethylcarbamates: indicates that carbamic acid ethyl ester (urethane) is mutagenic and carcinogenic due to metabolic activation to vinyl compounds and epoxides. However, diethylcarbamates (as in the target compound) may resist similar activation due to steric protection of the carbamate linkage, reducing toxicity risks .

- Anthracenyl Group Impact: The bulky anthracenyl group could further stabilize the ester against enzymatic hydrolysis, prolonging its half-life compared to esters like methyl 9,15-octadecadienoate () or phenylcarbamate () .

Tabulated Comparison of Key Compounds

Biological Activity

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester, also known as 9-anthrylmethyl N,N-diethylcarbamate, is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 9-anthrylmethyl N,N-diethylcarbamate can be represented as follows:

This compound is synthesized through the reaction of anthracene derivatives with diethyl carbamate. The synthesis typically involves the use of coupling agents or catalysts to facilitate the formation of the carbamate linkage.

1. Anticholinesterase Activity

One of the primary areas of research concerning carbamates is their role as anticholinesterase agents. Compounds with a carbamate functional group have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, which can enhance neurotransmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Recent studies have demonstrated that various carbamates exhibit significant inhibitory activity against AChE. For instance, in a comparative study, several carbamates were found to be more potent than rivastigmine, a well-known AChE inhibitor used in clinical settings . The inhibition constants () for these compounds ranged from to , indicating strong potential for therapeutic applications.

| Compound | Inhibition Constant () | Comparison to Rivastigmine |

|---|---|---|

| Carbamate 1 | Less potent | |

| Carbamate 2 | More potent | |

| Rivastigmine | Baseline |

2. Neuroprotective Effects

In addition to AChE inhibition, carbamates have been investigated for their neuroprotective properties. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis. Mechanistically, this may involve the modulation of signaling pathways associated with cell survival and inflammation.

For example, a study highlighted that certain carbamates could reduce reactive oxygen species (ROS) generation in neuronal cultures, thereby providing a protective effect against neurotoxicity induced by amyloid-beta peptides . These findings indicate that carbamates could play a dual role in both enhancing cholinergic transmission and protecting neurons from degeneration.

Case Study 1: Efficacy in Alzheimer's Models

A notable case study involved the administration of 9-anthrylmethyl N,N-diethylcarbamate in transgenic mouse models of Alzheimer's disease. The results showed significant improvements in cognitive function as assessed by maze tests and memory retention tasks compared to control groups receiving no treatment or placebo . The compound's ability to inhibit AChE while also providing neuroprotection was attributed to its efficacy.

Case Study 2: Safety Profile Assessment

Another important aspect of research focused on the safety profile of this compound. Toxicological assessments indicated that while some carbamates can exhibit neurotoxic effects at high concentrations, 9-anthrylmethyl N,N-diethylcarbamate demonstrated a favorable safety margin in both in vitro and in vivo studies. The compound showed minimal adverse effects on motor function and no significant behavioral changes at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via transesterification or carbamoylation reactions. For example, a patent describes a method using aromatic hydroxy compounds as stabilizers during ester transfer and storage, which improves yield and purity . Optimization should focus on solvent selection (e.g., anhydrous toluene), temperature control (60–80°C), and catalytic agents (e.g., triethylamine). Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, adhere to general organic compound guidelines:

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.

- Avoid inhalation/contact; store in airtight containers at –20°C to prevent degradation .

- Dispose of waste via certified hazardous waste services, complying with EPA/DOT regulations .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H and C spectra with reference data (e.g., NIST Chemistry WebBook ).

- FT-IR : Identify carbamate C=O stretching (~1700 cm) and anthracene C-H bending (~750 cm).

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns using high-resolution MS .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of carbamate esters be resolved?

- Methodological Answer : Conduct comparative toxicogenomics studies. For instance, highlights discrepancies in carcinogenicity between ethyl and butyl carbamates. Design in vitro assays (Ames test, comet assay) and in vivo models (rodent bioassays) under OECD guidelines. Use dose-response analysis and statistical validation (e.g., Hill slope modeling) to differentiate structure-activity relationships .

Q. What experimental strategies assess the biological activity of this compound, particularly in enzyme modulation?

- Methodological Answer : Use fluorescence-based assays (anthracene’s intrinsic fluorescence at λex 365 nm) to track binding interactions. For enzyme inhibition studies (e.g., acetylcholinesterase), employ Ellman’s assay with DTNB reagent. Compare IC50 values with control carbamates (e.g., HY-W016473 ) to evaluate selectivity .

Q. How should stability studies be designed to evaluate long-term storage conditions?

- Methodological Answer : Perform accelerated degradation studies under ICH Q1A guidelines:

- Expose samples to 40°C/75% RH (stability chamber) for 6 months.

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and degradation products via LC-MS. Adjust storage to inert atmospheres (argon) if oxidation is observed .

Q. What computational approaches predict the compound’s reactivity in novel synthetic applications?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Compare activation energies for carbamate cleavage vs. anthracene functionalization. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.